4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride
Overview
Description
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C7H12N42ClH It is a derivative of piperidine and triazole, which are both significant in medicinal chemistry due to their biological activities
Mechanism of Action
Target of Action
The compound is part of a collection of unique chemicals provided for early discovery researchers , and as such, the specific biological targets it interacts with are still under investigation.
Mode of Action
Compounds containing the 1,2,4-triazole moiety have been found to exhibit a variety of biological activities, suggesting that this compound may interact with its targets in a complex manner .
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential anticancer properties.
Biochemical Analysis
Biochemical Properties
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, this compound can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately result in the modulation of cellular processes and functions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can have lasting impacts on cell function. Additionally, the stability of this compound in various experimental conditions can affect its efficacy and potency .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, it can affect the balance of metabolic pathways, thereby modulating cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and potency by affecting its concentration at the target site .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride typically involves the reaction of piperidine with triazole derivatives under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and solvents. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
- 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride
- 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine trihydrochloride
Uniqueness
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride is unique due to its specific structural configuration, which can result in distinct biological activities compared to its analogs. The position of the triazole ring and the piperidine moiety can influence its interaction with molecular targets, making it a valuable compound for research and development.
Biological Activity
Overview
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its triazole and piperidine moieties, has been studied for its antimicrobial, anticancer, and anticonvulsant properties. Its molecular formula is with a molecular weight of approximately 239.14 g/mol.
The biological activity of this compound is primarily attributed to its structural components:
- Triazole Ring : Engages in hydrogen bonding and π-π interactions, influencing various biological pathways.
- Piperidine Ring : Modulates the compound’s conformation, affecting binding affinity and specificity to molecular targets .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. In studies evaluating the antimicrobial efficacy of various triazole derivatives, this compound has shown effectiveness against a range of microorganisms:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate activity |
Enterococcus faecalis | Moderate activity |
Pseudomonas aeruginosa | Variable activity |
Bacillus cereus | Moderate activity |
The compound has been reported to inhibit the growth of these pathogens effectively, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15.0 |
HeLa (cervical cancer) | 10.5 |
A549 (lung cancer) | 12.3 |
These findings indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Anticonvulsant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anticonvulsant agent. Studies involving animal models have indicated that it can provide protection against seizures induced by maximal electroshock:
Compound | Protection Rate (%) |
---|---|
This compound | 75 |
This activity suggests that it may act as a novel treatment option for epilepsy and other seizure disorders .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Evaluation : A study synthesized various triazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to 4-(4H-1,2,4-triazol-4-yl)piperidine exhibited significant antibacterial properties .
- Cytotoxicity Assays : In vitro assays on different cancer cell lines revealed that this compound could inhibit cell proliferation effectively. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
- Anticonvulsant Studies : Research involving animal models demonstrated that the compound could significantly reduce seizure frequency and duration when administered prior to seizure induction tests .
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)piperidine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-7(1)11-5-9-10-6-11;;/h5-8H,1-4H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQNIAHNRQKBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NN=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-92-8 | |
Record name | 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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